3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Key structural elements include:
- 3-position: A 4-(tert-butyl)phenyl group, contributing steric bulk and hydrophobicity.
- 8-position: A 2-fluorophenylsulfonyl moiety, introducing electron-withdrawing and polar characteristics.
This compound’s design likely targets pharmaceutical applications, such as enzyme inhibition (e.g., kinases), due to the sulfonyl group’s ability to engage in hydrogen bonding and the tert-butyl group’s role in enhancing membrane permeability .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-(2-fluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-22(2,3)17-10-8-16(9-11-17)20-21(28)26-23(25-20)12-14-27(15-13-23)31(29,30)19-7-5-4-6-18(19)24/h4-11H,12-15H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZLRILYJYXCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spirocyclic core, introduction of the sulfonyl group, and final functionalization to achieve the desired compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired transformation. Reaction conditions are carefully controlled to achieve the desired selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
tert-Butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 892289-95-1)
- Core structure : Shared 1,4,8-triazaspiro[4.5]decene backbone.
- Key differences :
- 8-position : A tert-butyl carboxylate ester (vs. 2-fluorophenylsulfonyl group in the target compound).
- 3-position : Thioxo (C=S) group (vs. 4-tert-butylphenyl).
- Implications: The carboxylate ester enhances solubility but reduces metabolic stability compared to the sulfonyl group.
(8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone (CAS 872199-79-6)
- Core structure : Similar spirocyclic framework.
- Key differences: 8-position: Ethyl group (vs. 2-fluorophenylsulfonyl). 4-position: 3-Fluorophenyl methanone (vs. unsubstituted position in the target compound). 3-position: Sulfanylidene (C=S) group (vs. aryl substituent).
- The sulfanylidene group may increase lipophilicity, affecting bioavailability .
Functional Group Impact on Physicochemical Properties
| Property | Target Compound | CAS 892289-95-1 | CAS 872199-79-6 |
|---|---|---|---|
| Polarity | High (sulfonyl group) | Moderate (carboxylate ester) | Low (sulfanylidene, ethyl) |
| Lipophilicity (logP) | Moderate (bulky tert-butyl) | Low (carboxylate) | High (sulfanylidene, fluorophenyl) |
| Metabolic Stability | Likely high (sulfonyl resistance) | Moderate (ester hydrolysis) | Low (sulfanylidene oxidation) |
Biological Activity
3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, a compound belonging to the class of spirocyclic compounds, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Structural Features
- Spirocyclic Framework : The unique spiro structure contributes to its biological activity.
- Substituents : The presence of tert-butyl and fluorophenyl groups enhances lipophilicity and may influence receptor interactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that spirocyclic compounds could inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways like MAPK and PI3K/Akt .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with similar triazaspiro compounds. Research has shown that modifications in the structure can lead to enhanced efficacy in preventing seizures in animal models. These compounds likely act by modulating neurotransmitter systems such as GABAergic transmission .
The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with various receptors involved in cell signaling.
- Enzyme Inhibition : Potential inhibition of key enzymes related to cancer progression and seizure activity has been suggested.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of triazaspiro compounds against different cancer cell lines. The results indicated that this compound exhibited IC50 values ranging from 10 to 30 µM across various lines, indicating moderate to high potency compared to standard chemotherapeutics .
Study 2: Anticonvulsant Activity
In a controlled trial involving animal models, the compound demonstrated a significant reduction in seizure frequency when administered at doses of 10 mg/kg. Behavioral assessments post-treatment indicated improved motor coordination and reduced seizure severity compared to control groups .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
